Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 351198-20-4
VCID: VC3794102
InChI: InChI=1S/C16H21NO5/c1-5-22-16(19)15-12-9-14(21-4)13(20-3)8-11(12)6-7-17(15)10(2)18/h8-9,15H,5-7H2,1-4H3
SMILES: CCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS No.: 351198-20-4

Cat. No.: VC3794102

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate - 351198-20-4

Specification

CAS No. 351198-20-4
Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name ethyl 2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylate
Standard InChI InChI=1S/C16H21NO5/c1-5-22-16(19)15-12-9-14(21-4)13(20-3)8-11(12)6-7-17(15)10(2)18/h8-9,15H,5-7H2,1-4H3
Standard InChI Key BDWXIHUCIJGQRU-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC
Canonical SMILES CCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a tetrahydroisoquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key substituents include:

  • Acetyl group at position 2, introducing ketone functionality.

  • Methoxy groups at positions 6 and 7, enhancing lipophilicity and electronic effects.

  • Ethyl ester at position 1, contributing to solubility and metabolic stability.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
IUPAC NameEthyl 2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylate
CAS Number351198-20-4
SMILESCCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC

The methoxy groups at positions 6 and 7 create steric hindrance, influencing conformational flexibility and intermolecular interactions. The acetyl and ester groups participate in hydrogen bonding and π-π stacking, critical for biological target engagement .

Synthesis and Structural Modification

Core Synthetic Strategies

The tetrahydroisoquinoline scaffold is typically constructed via the Pomeranz–Fritsch–Bobbitt cyclization, which facilitates the formation of the bicyclic structure from benzylamine derivatives. Subsequent functionalization involves:

  • Acetylation: Introduction of the acetyl group at position 2 using acetic anhydride or acetyl chloride under basic conditions.

  • Methoxy Substitution: Methoxylation at positions 6 and 7 via nucleophilic aromatic substitution or Ullmann coupling.

  • Esterification: Ethyl ester formation at position 1 through reaction with ethyl chloroformate or transesterification.

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1CyclizationH₂SO₄, ethanol, reflux75%
2AcetylationAcetic anhydride, pyridine82%
3MethoxylationNaOMe, DMF, 80°C68%
4EsterificationEthyl chloroformate, Et₃N90%

Modifications to this protocol, such as employing microwave-assisted synthesis or enzymatic catalysis, have improved yields and reduced reaction times .

Biological Activity and Mechanisms

Antiproliferative Effects

In a diethylnitrosamine-induced hepatocarcinogenesis model, structurally related tetrahydroisoquinolines demonstrated dose-dependent antiproliferative activity. Ethyl 2-acetyl-6,7-dimethoxy derivatives reduced hepatic nodule formation by 58% at 50 mg/kg, likely through inhibition of cytochrome P450 enzymes involved in carcinogen activation .

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) models highlight the importance of:

  • Methoxy groups: Electron-donating effects enhance binding to aromatic residues in target proteins.

  • Acetyl moiety: Hydrogen bonding with kinase active sites (e.g., EGFR, IC₅₀ = 2.3 μM).

  • Ethyl ester: Metabolic stability (>6 h half-life in human plasma) .

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry (MS): ESI-MS shows a predominant [M+H]⁺ peak at m/z 308.2, with fragmentation patterns confirming the acetyl and methoxy groups.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 3.85 (s, 6H, OCH₃).

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.3 min with >98% purity, enabling quantification in biological matrices .

Applications and Future Directions

Therapeutic Development

Ongoing research explores this compound as:

  • A P-gp inhibitor to reverse multidrug resistance in chemotherapy.

  • A neuroprotectant in Parkinson’s disease models, reducing α-synuclein aggregation by 35% at 10 μM .

Material Science

Patent literature describes derivatives as additives in safety coatings for batteries, leveraging their bitter taste and colorant properties to prevent accidental ingestion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator